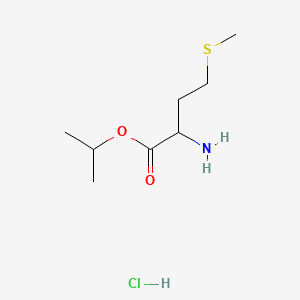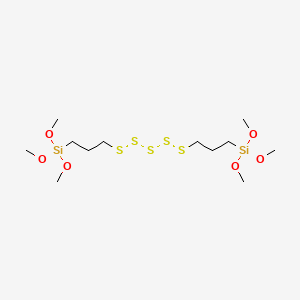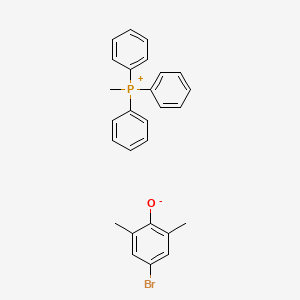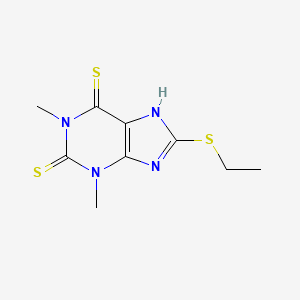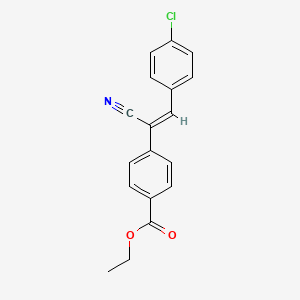
Ethyl 4-(2-(4-chlorophenyl)-1-cyanovinyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(4-クロロフェニル)-1-シアノビニル)安息香酸エチルは、安息香酸エステル類に属する有機化合物です。これは、安息香酸誘導体に結合したエチルエステル基の存在によって特徴付けられ、さらに4-クロロフェニル基とシアノビニル基で置換されています。
準備方法
合成経路と反応条件
4-(2-(4-クロロフェニル)-1-シアノビニル)安息香酸エチルの合成は、一般的に多段階プロセスを伴います。一般的な方法の1つは、4-クロロベンズアルデヒドとマロンニトリルを塩基の存在下で反応させて、2-(4-クロロフェニル)-1-シアノビニル中間体を生成する反応を含みます。この中間体を次に、塩基性条件下で4-ブロモ安息香酸エチルと反応させると、最終生成物が得られます。反応条件には、エタノールやメタノールなどの溶媒や、ナトリウムエトキシドや炭酸カリウムなどの触媒の使用が含まれることがよくあります。
工業生産方法
4-(2-(4-クロロフェニル)-1-シアノビニル)安息香酸エチルの工業生産には、同様の合成経路が使用される場合がありますが、より大規模に行われます。連続フロー反応器と自動化システムの使用により、生産プロセスの効率と収率を高めることができます。さらに、再結晶やクロマトグラフィーなどの精製技術を使用して、高純度の製品を得ています。
化学反応解析
反応の種類
4-(2-(4-クロロフェニル)-1-シアノビニル)安息香酸エチルは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用して酸化して、対応するカルボン酸を生成することができます。
還元: 水素化アルミニウムリチウムなどの還元剤を使用する還元反応により、ニトリル基をアミンに変換できます。
置換: この化合物は、特に4-クロロフェニル基で、メトキシドナトリウムやtert-ブトキシドカリウムなどの試薬を使用して、求核置換反応を起こすことができます。
一般的な試薬と条件
酸化: 酸性または中性条件下での過マンガン酸カリウム。
還元: 乾燥エーテル中の水素化アルミニウムリチウム。
置換: メタノール中のメトキシドナトリウムまたはtert-ブタノール中のtert-ブトキシドカリウム。
生成される主な生成物
酸化: カルボン酸の生成。
還元: アミンの生成。
置換: 置換安息香酸エステルの生成。
科学研究への応用
4-(2-(4-クロロフェニル)-1-シアノビニル)安息香酸エチルは、いくつかの科学研究に応用されています。
化学: より複雑な有機分子の合成における中間体として使用されます。
生物学: 抗菌作用や抗がん作用など、潜在的な生物活性を調査されています。
医学: 独自の化学構造のために、医薬品開発における潜在的な使用が検討されています。
工業: 特殊化学薬品や材料の生産に使用されています。
化学反応の分析
Types of Reactions
Ethyl 4-(2-(4-chlorophenyl)-1-cyanovinyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzoates.
科学的研究の応用
Ethyl 4-(2-(4-chlorophenyl)-1-cyanovinyl)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
4-(2-(4-クロロフェニル)-1-シアノビニル)安息香酸エチルの作用機序には、特定の分子標的との相互作用が含まれます。この化合物は、酵素や受容体に結合して、その活性を変化させ、さまざまな生物学的効果を引き起こす可能性があります。シアノビニル基は、その反応性と標的分子と共有結合を形成する能力において特に重要であり、それにより、標的の機能を調節します。
類似化合物の比較
4-(2-(4-クロロフェニル)-1-シアノビニル)安息香酸エチルは、次のような他の類似化合物と比較することができます。
4-(2-(4-メチルフェニル)-1-シアノビニル)安息香酸エチル: 塩素原子ではなくメチル基を持つ同様の構造。
4-(2-(4-フルオロフェニル)-1-シアノビニル)安息香酸エチル: 塩素原子ではなくフッ素原子を持つ同様の構造。
4-(2-(4-ブロモフェニル)-1-シアノビニル)安息香酸エチル: 塩素原子ではなく臭素原子を持つ同様の構造。
これらの化合物は、類似の化学的性質を共有していますが、フェニル環上の異なる置換基のために、反応性と生物活性は異なります。
結論
4-(2-(4-クロロフェニル)-1-シアノビニル)安息香酸エチルは、さまざまな科学的および産業的応用において大きな可能性を秘めた汎用性の高い化合物です。その独自の化学構造により、さまざまな反応を起こすことができ、有機合成における貴重な中間体となっています。生物活性と作用機序に関するさらなる研究により、医学やその他の分野における新しい発見につながる可能性があります。
類似化合物との比較
Ethyl 4-(2-(4-chlorophenyl)-1-cyanovinyl)benzoate can be compared with other similar compounds such as:
Ethyl 4-(2-(4-methylphenyl)-1-cyanovinyl)benzoate: Similar structure but with a methyl group instead of a chlorine atom.
Ethyl 4-(2-(4-fluorophenyl)-1-cyanovinyl)benzoate: Similar structure but with a fluorine atom instead of a chlorine atom.
Ethyl 4-(2-(4-bromophenyl)-1-cyanovinyl)benzoate: Similar structure but with a bromine atom instead of a chlorine atom.
These compounds share similar chemical properties but differ in their reactivity and biological activities due to the different substituents on the phenyl ring.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to undergo a variety of reactions, making it a valuable intermediate in organic synthesis. Further research into its biological activities and mechanism of action could lead to new discoveries in medicine and other fields.
特性
CAS番号 |
6273-33-2 |
|---|---|
分子式 |
C18H14ClNO2 |
分子量 |
311.8 g/mol |
IUPAC名 |
ethyl 4-[(Z)-2-(4-chlorophenyl)-1-cyanoethenyl]benzoate |
InChI |
InChI=1S/C18H14ClNO2/c1-2-22-18(21)15-7-5-14(6-8-15)16(12-20)11-13-3-9-17(19)10-4-13/h3-11H,2H2,1H3/b16-11+ |
InChIキー |
GOWKGOGXSKCNPN-LFIBNONCSA-N |
異性体SMILES |
CCOC(=O)C1=CC=C(C=C1)/C(=C/C2=CC=C(C=C2)Cl)/C#N |
正規SMILES |
CCOC(=O)C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Chloro-2-(3,4-dichlorophenyl)-2-methyl-3,4-dihydropyrano[2,3-b]pyridine](/img/structure/B12686171.png)

![2-[(4-Chloro-O-tolyl)azo]-3-oxo-N-phenylbutyramide](/img/structure/B12686194.png)
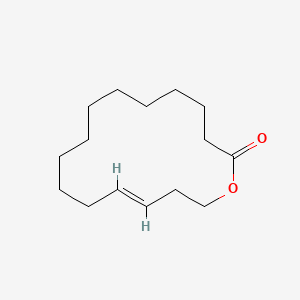
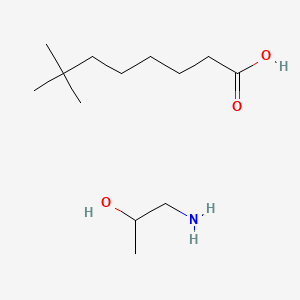
![9,10-Anthracenedione, 1-[(4-butylphenyl)amino]-](/img/structure/B12686201.png)



